molecular formula C14H12FNO2 B185342 4-[(4-Fluorobenzyl)amino]benzoic acid CAS No. 64260-96-4

4-[(4-Fluorobenzyl)amino]benzoic acid

Cat. No.: B185342
CAS No.: 64260-96-4
M. Wt: 245.25 g/mol
InChI Key: GABPQBSNSDBMBK-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)amino]benzoic acid (CAS 64260-96-4) is an organic compound with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol . It is derived from 4-aminobenzoic acid (PABA), a well-known precursor in folate synthesis for many bacteria and a key scaffold in medicinal chemistry . The compound features a 4-fluorobenzyl group linked to the amino function of PABA, a modification designed through molecular hybridization to enhance lipophilicity and alter its biological activity . This derivative is of significant interest in pharmacological research, particularly in the development of novel antimicrobial and cytotoxic agents. Schiff bases and other derivatives of PABA have demonstrated potent broad-spectrum antifungal properties, antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), and notable cytotoxicity against cancer cell lines including HepG2 . By modifying the PABA scaffold, researchers aim to create compounds that disrupt essential vitamin functions in pathogenic microbes while exhibiting improved cellular uptake. This compound is intended for research applications only and must not be used for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-fluorophenyl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABPQBSNSDBMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356816
Record name 4-[(4-fluorobenzyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64260-96-4
Record name 4-[(4-fluorobenzyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Fluorobenzyl Amino Benzoic Acid and Analogues

Precursor Synthesis and Reactivity

The successful synthesis of the target compound is contingent upon the availability and reactivity of its fundamental precursors. The primary starting materials are derivatives of 4-aminobenzoic acid and a source for the 4-fluorobenzyl moiety, such as 4-fluorobenzaldehyde (B137897) or 4-fluorobenzylamine (B26447).

4-Aminobenzoic acid, also known as para-aminobenzoic acid (PABA), is a commercially important organic compound. Industrially, it is primarily prepared via two established routes. The most common method involves the reduction of 4-nitrobenzoic acid. Another significant industrial method is the Hofmann degradation of the monoamide derived from terephthalic acid.

One specific laboratory-scale reduction of p-nitrobenzoic acid involves the use of a Raney nickel catalyst. In this process, p-nitrobenzoic acid is hydrogenated in a mixture of water and tetrahydrofuran, yielding 4-aminobenzoic acid with high purity and a yield of 97.2%. rsc.org An alternative approach that avoids the use of nitration and subsequent reduction steps is the Hofmann rearrangement. This method begins with 1,4-benzenedicarboxylic acid monomethyl ester, which is first reacted with ammonia (B1221849) to form a monoamide compound. This intermediate is then converted to 4-aminobenzoic acid through the Hofmann reaction. nih.gov

Comparison of Synthetic Methods for 4-Aminobenzoic Acid
MethodStarting MaterialKey Reagents/StepsAdvantagesReported Yield
Catalytic Hydrogenation4-Nitrobenzoic acidH2, Raney Ni catalystHigh yield and purity97.2% rsc.org
Hofmann Rearrangement1,4-Benzenedicarboxylic acid monoester1. Ammonia (amination) 2. Hofmann reactionAvoids nitration/reduction steps nih.govN/A

The 4-fluorobenzyl group is typically introduced using either 4-fluorobenzaldehyde for reductive amination or 4-fluorobenzylamine for direct alkylation or other coupling reactions.

4-Fluorobenzaldehyde can be synthesized through several routes. A common and cost-effective method is the direct fluorination of benzaldehyde (B42025) using a fluorinating agent like hydrogen fluoride (B91410). nbinno.com Another practical synthesis involves a halogen-exchange reaction, where 4-chlorobenzaldehyde (B46862) is treated with potassium fluoride at high temperatures, often in the presence of a phase-transfer catalyst such as tetraphenylphosphonium (B101447) bromide and 18-crown-6, to yield the desired product. prepchem.comwikipedia.orggoogle.com Other methods include the oxidation of 4-fluorotoluene (B1294773) with potassium permanganate (B83412) and the Gattermann-Koch reaction, which involves the formylation of fluorobenzene (B45895) with carbon monoxide and a strong Lewis acid. nbinno.comgoogle.com

4-Fluorobenzylamine is often prepared by the reduction of 4-fluorobenzonitrile. While strong reducing agents like lithium aluminum hydride can be used, milder and more versatile methods have been developed. guidechem.com One such method employs sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts like nickel(II) chloride (NiCl₂) to enhance its reducing potential, allowing for the efficient conversion of the nitrile to the amine. rsc.orgnih.gov An alternative route involves the Gabriel synthesis, where a fluorobenzyl halide reacts with potassium phthalimide (B116566), followed by hydrazinolysis of the N-(4-fluorobenzyl)phthalimide intermediate to release the primary amine. chemicalbook.com

Synthesis of Key 4-Fluorobenzyl Precursors
PrecursorSynthetic MethodStarting Material(s)Key Reagents
4-FluorobenzaldehydeHalogen Exchange4-ChlorobenzaldehydePotassium fluoride (KF), Phase-transfer catalyst prepchem.com
FormylationFluorobenzeneCarbon monoxide (CO), Lewis acid, Hydrogen halide google.com
4-FluorobenzylamineNitrile Reduction4-FluorobenzonitrileNaBH4, NiCl2rsc.org
Gabriel Synthesis4-Fluorobenzyl halide1. Potassium phthalimide 2. Hydrazine hydrate (B1144303) chemicalbook.com

Core Synthetic Strategies

With the precursors in hand, the assembly of 4-[(4-Fluorobenzyl)amino]benzoic acid can proceed. Reductive amination is the most direct approach, while other methods like amide coupling and solid-phase synthesis are valuable for creating structural analogues.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.com This process involves the reaction of an amine (4-aminobenzoic acid) with a carbonyl compound (4-fluorobenzaldehyde) to form an intermediate imine or iminium ion, which is then reduced in situ to the target secondary amine. commonorganicchemistry.com

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion without reducing the starting aldehyde. masterorganicchemistry.com Several specialized hydride reagents are commonly employed for this purpose.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent, often used in solvents like dichloromethane (DCM) or dichloroethane (DCE). commonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) is another effective reagent that is stable under mildly acidic conditions (pH 4-5), which favor iminium ion formation. masterorganicchemistry.com Its use allows for the selective reduction of the iminium ion in the presence of the unreacted aldehyde. A synthesis of a closely related compound, 4-[(2-hydroxybenzyl)amino]benzoic acid, was successfully achieved by reacting 4-aminobenzoic acid with salicylaldehyde using sodium cyanoborohydride in methanol. nih.gov

Sodium borohydride (NaBH₄) can also be used, but since it can reduce aldehydes, the reaction conditions must be controlled. commonorganicchemistry.com Often, the imine is allowed to form completely before the reducing agent is added. commonorganicchemistry.com The reactivity of NaBH₄ can be modulated, for instance by using it in the presence of CO₂, which converts it to the less reactive NaBH(OCHO)₃, a congener of NaBH(OAc)₃. researchgate.net

Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical SolventsKey Characteristics
Sodium triacetoxyborohydrideSTAB / NaBH(OAc)3DCE, DCM, THFMild, highly selective for imines/iminium ions. commonorganicchemistry.com
Sodium cyanoborohydrideNaBH3CNMethanol, EthanolStable at mild acidic pH; selective for iminium ions over carbonyls. masterorganicchemistry.com
Sodium borohydrideNaBH4Methanol, EthanolCan reduce aldehydes; typically added after imine formation is complete. commonorganicchemistry.com

While this compound itself is a secondary amine, amide coupling reactions are crucial for synthesizing a wide range of structurally related analogues. In these reactions, a carboxylic acid is activated and then reacted with an amine to form an amide bond. This strategy could be used, for example, to couple a derivative of 4-aminobenzoic acid with another molecule or to synthesize compounds where the 4-fluorobenzyl group is attached to a different scaffold via an amide linkage.

Numerous coupling reagents have been developed to facilitate this transformation efficiently. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, promoting nucleophilic attack by the amine. A study involving the synthesis of tyrosinase inhibitors utilized N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as a coupling agent to react various carboxylic acids with a piperazine derivative containing a 4-fluorobenzyl moiety.

Commonly used amide coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Uronium/Guanidinium Salts: Such as HBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TPTU (O-(2-oxo-1(2H)-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which are known for their high reactivity and rapid reaction times.

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of related compounds, which is invaluable for drug discovery and materials science. This technique is particularly well-suited for the synthesis of oligo(N-substituted glycines), also known as peptoids, which are structural isomers of peptides. nih.gov The core structure of this compound can be viewed as an N-aryl substituted amino acid, making solid-phase peptoid synthesis a highly relevant methodology for creating analogues.

The most common approach is the "submonomer" method developed by Zuckermann et al. nih.govresearchgate.net The synthesis occurs on a solid support (resin) and involves a two-step iterative cycle:

Acylation: The resin-bound amine is acylated with a haloacetic acid, typically bromoacetic acid, which is activated by a carbodiimide like N,N'-diisopropylcarbodiimide (DIC).

Displacement (Amination): A primary amine submonomer (e.g., an aniline derivative) is added, which displaces the bromide via an SN2 reaction to form the N-substituted glycine unit. researchgate.net

This method allows for the incorporation of a vast diversity of side chains by simply changing the amine submonomer in the second step. nih.gov However, the use of weakly nucleophilic amines, such as many aniline derivatives, can lead to sluggish displacement reactions. To address this, methods have been developed to accelerate the reaction, such as the addition of halophilic silver salts (e.g., AgClO₄) to facilitate bromide abstraction and speed up the synthesis of N-aryl glycine-rich peptoids. figshare.comresearchgate.net This approach enables the efficient, room-temperature synthesis of a wide variety of peptoid oligomers containing N-aryl groups. figshare.com

Structural Elucidation and Advanced Spectroscopic Characterization of 4 4 Fluorobenzyl Amino Benzoic Acid and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the characterization of 4-[(4-Fluorobenzyl)amino]benzoic acid, confirming its molecular structure through the interaction of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy provides precise information on the chemical environment of each proton. Based on data from closely related analogues such as 4-(benzylamino)benzoic acid and its 4-chloro and 4-bromo derivatives, a characteristic ¹H NMR spectrum in a solvent like DMSO-d₆ can be predicted acs.orgacs.org.

The spectrum is expected to exhibit several key signals:

A singlet for the carboxylic acid proton (COOH) at a downfield chemical shift, typically above 11.9 ppm, due to its acidic nature acs.org.

A triplet for the amine proton (NH), with its chemical shift influenced by hydrogen bonding and the electronic nature of the aromatic rings acs.org.

A doublet for the benzylic protons (CH₂) adjacent to the amine, confirming the reductive amination of the precursor aldehyde acs.orgacs.org.

A series of doublets and multiplets in the aromatic region (approximately 6.6 to 7.7 ppm) corresponding to the protons on the two benzene (B151609) rings. The protons on the benzoic acid moiety typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. Similarly, the protons on the 4-fluorobenzyl ring will also present as a pair of doublets, with their chemical shifts and coupling patterns influenced by the electronegative fluorine atom acs.org.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. Key expected resonances include the carbonyl carbon of the carboxylic acid (COOH) at approximately 167 ppm, the benzylic carbon (CH₂) around 45 ppm, and a series of signals in the aromatic region (111-153 ppm) for the twelve aromatic carbons acs.org.

Interactive Data Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆ This table is based on data from analogous compounds acs.orgacs.org.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
COOH> 11.9Singlet (s)
Ar-H (Benzoic)~ 7.6Doublet (d)
Ar-H (Fluorobenzyl)~ 7.3-7.4Multiplet (m)
NH~ 7.0Triplet (t)
Ar-H (Benzoic)~ 6.6Doublet (d)
HNCH₂ ~ 4.3Doublet (d)

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

The FT-IR spectrum provides clear evidence for the key structural components acs.orgacs.org:

A broad absorption band in the region of 2500-3100 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding acs.orgacs.org.

A distinct, sharp peak around 3420 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine acs.orgacs.org.

A strong, sharp absorption peak around 1655 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid acs.orgacs.org.

Absorptions in the 1600-1450 cm⁻¹ range are attributed to C=C stretching vibrations within the aromatic rings.

A C-F stretching band is expected, typically in the 1250-1000 cm⁻¹ region, confirming the presence of the fluorine substituent.

Interactive Data Table 2: Characteristic IR Absorption Bands for this compound Data is inferred from spectra of analogous compounds acs.orgacs.org.

Vibrational ModeFunctional GroupCharacteristic Wavenumber (cm⁻¹)
N-H StretchSecondary Amine~ 3420
O-H StretchCarboxylic Acid2500 - 3100 (broad)
C=O StretchCarboxylic Acid~ 1655
C=C StretchAromatic Ring1600 - 1450
C-F StretchFluoroaromatic1250 - 1000

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₄H₁₂FNO₂), the expected exact molecular weight is 245.08 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 245. Key fragmentation pathways would likely involve:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-N bond between the benzyl (B1604629) group and the amine, leading to the formation of a stable 4-fluorobenzyl cation at m/z 109. This is often the base peak.

Decarboxylation: Loss of the carboxyl group (•COOH, 45 Da) from the molecular ion would result in a fragment at m/z 200.

Loss of Water: While less common for the amine, fragmentation of the related imine precursor, (E)-4-(4-fluorobenzylideneamino)benzoic acid, shows a loss of H₂O (18 Da) from the molecular ion, suggesting this could be a minor pathway under certain conditions nih.gov.

The mass spectrum of the imine precursor, (E)-4-(4-fluorobenzylideneamino)benzoic acid, shows a molecular ion peak [M]⁺ at m/z 243, consistent with its molecular formula C₁₄H₁₀FNO₂ nih.gov. Its fragmentation includes the loss of water (m/z 226) and carbon dioxide (m/z 198) nih.gov.

Interactive Data Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonDescription
245[C₁₄H₁₂FNO₂]⁺Molecular Ion [M]⁺
200[C₁₃H₁₂FN]⁺Loss of •COOH (Decarboxylation)
109[C₇H₆F]⁺4-Fluorobenzyl cation (Benzylic Cleavage)

X-ray Crystallography Studies for Solid-State Structure of Related Compounds

While the crystal structure of this compound itself is not detailed in the provided sources, extensive X-ray diffraction analysis has been performed on its immediate synthetic precursor, (E)-4-(4-fluorobenzylideneamino)benzoic acid nih.gov. This analysis offers significant insight into the likely solid-state packing and intermolecular interactions that could be expected in derivatives of this class.

The crystal structure of (E)-4-(4-fluorobenzylideneamino)benzoic acid was determined to be monoclinic nih.gov. The unit cell parameters provide a precise description of the repeating crystalline lattice.

Interactive Data Table 4: Crystal Data for (E)-4-(4-fluorobenzylideneamino)benzoic acid nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n (alternative setting of P2₁/c)
a12.2787 (5) Å
b5.6264 (2) Å
c17.2874 (8) Å
β105.833 (2)°
Volume (V)1148.99 (8) ų
Z (Molecules/Unit Cell)4

The solid-state architecture of (E)-4-(4-fluorobenzylideneamino)benzoic acid is dominated by strong intermolecular hydrogen bonds. The analysis reveals that molecules are linked into inversion dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules nih.gov. This is a common and highly stable supramolecular synthon for carboxylic acids.

The molecule is not planar; the two benzene rings are twisted relative to each other, with a dihedral angle of 57.50 (13)° nih.gov. This significant twist prevents effective π-π stacking interactions between the aromatic rings of adjacent molecules, indicating that hydrogen bonding is the primary force directing the crystal packing.

Conformational Analysis and Dihedral Angles of this compound

A comprehensive search of scientific literature and structural databases reveals a significant lack of specific experimental data on the conformational analysis and dihedral angles of the target compound, This compound . The available research predominantly focuses on a closely related Schiff base derivative, 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid . It is crucial to distinguish between these two molecules, as the central linkage between the aromatic rings dictates their three-dimensional structure and conformational flexibility.

The key structural difference lies in the bond connecting the benzyl group to the amino benzoic acid moiety. In the requested compound, This compound , this is a single bond (C-N), which allows for a greater degree of rotational freedom around this bond. In contrast, the widely studied 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid possesses a carbon-nitrogen double bond (C=N), also known as an imine or Schiff base linkage. This double bond severely restricts rotation, leading to a more rigid molecular structure with distinct conformational possibilities (E/Z isomerism).

For the Schiff base, 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid , crystallographic studies have determined the dihedral angle between the two benzene rings to be approximately 57.50(13)° nih.govnih.govresearchgate.net. Another study reports a dihedral angle of 15.59° between the mean planes of the aromatic rings nih.gov. This non-planar arrangement is a common feature in such molecules.

However, due to the absence of published crystal structure data or computational studies for This compound , a detailed discussion of its specific dihedral angles and conformational preferences is not possible at this time. The conformational analysis of this molecule would involve considering the rotation around the C-N single bond and the C-C bond of the benzyl group, which would be influenced by steric hindrance and potential intramolecular interactions. Without experimental or theoretical data, any discussion on these parameters would be purely speculative and fall outside the scope of scientifically accurate reporting.

Further research, including single-crystal X-ray diffraction analysis or computational modeling, is required to elucidate the precise three-dimensional structure and conformational landscape of This compound .

Chemical Reactivity and Derivatization Chemistry of 4 4 Fluorobenzyl Amino Benzoic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional group. One of the most common modifications is esterification. For instance, in a reaction analogous to the synthesis of benzocaine (B179285) from p-aminobenzoic acid, the carboxylic acid of 4-[(4-fluorobenzyl)amino]benzoic acid can be esterified with alcohols in the presence of an acid catalyst. libretexts.orgiajpr.com This reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol.

Another significant modification involves the formation of amides. The carboxylic acid can be activated, for example, by conversion to an acyl chloride, which then readily reacts with primary or secondary amines to form the corresponding N-substituted amides. This amide bond formation is a versatile method for introducing a wide array of functional groups and building more complex molecular architectures.

Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. This transformation opens up another avenue for derivatization through reactions characteristic of alcohols.

Transformations of the Secondary Amine Group

The secondary amine in this compound is a nucleophilic center and can participate in various chemical transformations. While many studies focus on the reactivity of the primary amine in the analogous compound p-aminobenzoic acid (PABA), the principles can be extended to the secondary amine of the title compound. mdpi.comresearchgate.net

Alkylation and acylation reactions at the nitrogen atom are feasible. For instance, the secondary amine can be further alkylated using alkyl halides, or acylated with acyl chlorides or anhydrides to form tertiary amines or amides, respectively. The reactivity of the secondary amine is, however, generally lower than that of a primary amine due to steric hindrance from the two attached groups.

The secondary amine can also be a site for the formation of sulfonamides. Reaction with sulfonyl chlorides in the presence of a base leads to the formation of N-substituted sulfonamides, a class of compounds with significant applications in medicinal chemistry. nih.gov

Reactions involving the Fluorobenzyl Moiety

The fluorobenzyl moiety, while generally less reactive than the carboxylic acid and secondary amine groups, can also undergo chemical modifications. The fluorine atom is a poor leaving group in nucleophilic aromatic substitution, making direct replacement difficult under standard conditions.

However, the benzene (B151609) ring of the fluorobenzyl group is susceptible to electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho to the fluorine atom, though the reaction rates would be slower compared to unsubstituted benzene. The presence of the electron-withdrawing fluorine atom deactivates the ring towards electrophilic attack.

Synthesis of Complex Derivatives and Analogues

The versatile reactivity of this compound allows for its use as a scaffold in the synthesis of more complex derivatives and analogues with diverse structural features and potential applications.

Schiff Base Formation from Analogous Structures

Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. science.govrsc.orgsciensage.inforjptonline.orgresearchgate.netnih.gov While the target compound has a secondary amine, its precursor, 4-aminobenzoic acid, readily undergoes Schiff base formation. In these reactions, the primary amino group of 4-aminobenzoic acid nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the corresponding imine. science.govrsc.orgsciensage.inforjptonline.orgresearchgate.netnih.gov A variety of aldehydes, including substituted benzaldehydes and heterocyclic aldehydes, have been used to synthesize a library of Schiff base derivatives of 4-aminobenzoic acid. science.gov

Table 1: Examples of Schiff Bases Derived from 4-Aminobenzoic Acid

Aldehyde Reactant Resulting Schiff Base Reference
Salicylaldehyde 4-[(2-Hydroxybenzylidene)amino]benzoic acid science.gov
4-Chlorobenzaldehyde (B46862) 4-[(4-Chlorobenzylidene)amino]benzoic acid science.gov

This table is based on data for the analogous compound, 4-aminobenzoic acid.

Amide and Sulfonamide Derivatives

The formation of amide and sulfonamide derivatives is a key strategy for modifying the properties of this compound. As mentioned earlier, the carboxylic acid can be converted to amides, and the secondary amine can be transformed into sulfonamides. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties. The synthesis of N-substituted benzamide (B126) derivatives has been explored as a route to potential antitumor agents.

Table 2: Examples of Amide and Sulfonamide Derivatives from Analogous Aminobenzoic Acids

Reactant Derivative Type Resulting Compound Structure Reference
4-Aminobenzoic acid and Benzoyl chloride Amide 4-(Benzoylamino)benzoic acid nih.gov

This table presents examples based on analogous aminobenzoic acid structures.

Heterocyclic Ring Incorporations

The structural framework of this compound can be utilized to construct various heterocyclic ring systems. The reactive functional groups, the carboxylic acid and the secondary amine, can participate in cyclization reactions to form new rings. For example, derivatives of aminobenzoic acids can be used as precursors for the synthesis of quinazolines, benzodiazepines, and other fused heterocyclic systems.

Furthermore, modern synthetic methodologies, including green chemistry approaches, offer efficient ways to synthesize a wide array of nitrogen-containing heterocycles. mdpi.comorganic-chemistry.orgorganic-chemistry.orgnih.gov These methods often involve catalytic processes that can be applied to build complex molecular architectures from simpler building blocks like aminobenzoic acid derivatives. For instance, intramolecular cyclization reactions can lead to the formation of lactams, while intermolecular reactions with appropriate bifunctional reagents can yield a variety of five-, six-, or seven-membered heterocyclic rings. researchgate.net

Table 3: Examples of Heterocyclic Systems Synthesized from Aminobenzoic Acid Analogues

Heterocyclic Ring Synthetic Strategy Reference
Thiazole Reaction of aminobenzoic acid with chloroacetyl chloride followed by cyclization
Pyrimidine Condensation reactions involving aminobenzoic acid derivatives mdpi.com

This table is illustrative of the types of heterocyclic systems that can be accessed from aminobenzoic acid precursors.

Advanced Analytical Chemistry Methodologies for 4 4 Fluorobenzyl Amino Benzoic Acid

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and purification of "4-[(4-Fluorobenzyl)amino]benzoic acid" from reaction mixtures and for the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a powerful method for the analysis of N-substituted aminobenzoic acid derivatives. While a specific, validated method for "this compound" is not extensively documented in publicly available literature, a robust method can be developed based on established principles for structurally similar aromatic carboxylic acids.

A typical starting point for method development would involve a C18 stationary phase, which is effective for retaining nonpolar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and the separation of impurities with varying polarities. ekb.eg

Detection is commonly achieved using a UV detector, as the aromatic rings and the carboxylic acid moiety in the molecule are strong chromophores. The selection of an appropriate wavelength, likely around the compound's absorption maximum, is crucial for achieving high sensitivity. Based on its precursors, p-aminobenzoic acid (PABA) and 4-fluorobenzaldehyde (B137897), a suitable detection wavelength would likely be in the 254 nm to 280 nm range. nih.govsielc.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Carboxylic Acids

Parameter Condition
Stationary Phase C18 (5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 270 nm

| Injection Volume | 10 µL |

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Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of the synthesis of "this compound" and for preliminary purity assessment of the final product. The choice of the stationary phase and the mobile phase is critical for achieving good separation.

For a compound of this polarity, silica (B1680970) gel 60 F254 plates are a common choice for the stationary phase. The selection of the eluent (mobile phase) is determined by the polarity of the compound and its precursors. A mixture of a nonpolar solvent (like toluene (B28343) or hexane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is typically used. The addition of a small amount of a modifier like acetic acid can improve the spot shape of acidic compounds, while a base like ammonia (B1221849) or triethylamine (B128534) can do the same for basic compounds. rsc.org

Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), where the compound will appear as a dark spot against a fluorescent background. Staining with reagents such as ninhydrin (B49086) can be used to specifically detect primary or secondary amines, which would be useful for visualizing the starting material, 4-aminobenzoic acid, and the product. epfl.ch The retention factor (R_f) value is a key parameter obtained from TLC, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 2: Exemplary TLC Systems for Separation of Substituted Benzoic Acids

Stationary Phase Mobile Phase (v/v) Visualization
Silica Gel 60 F254 Toluene:Acetone:Methanol:Ammonia (8:3:3:0.1) UV (254 nm)
Polyamide Benzene (B151609):Acetic Acid (96:4) UV Light

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Spectrophotometric Determination Methods for Related Precursors

UV-Vis spectrophotometry is a valuable technique for the quantitative analysis of the precursors of "this compound," namely 4-aminobenzoic acid (PABA) and 4-fluorobenzaldehyde.

For the determination of 4-aminobenzoic acid, a well-established method involves diazotization followed by a coupling reaction to form a highly colored azo dye. rjptonline.org In this method, the primary aromatic amine group of PABA is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt is then coupled with a suitable aromatic compound, such as N-(1-naphthyl)ethylenediamine or 1-naphthylamine-7-sulphonic acid, to produce an intensely colored solution. rjptonline.org The absorbance of this solution is then measured at the wavelength of maximum absorption (λ_max) of the azo dye, which is typically in the visible region (around 525-550 nm). rjptonline.orgnih.gov The concentration of PABA is then determined from a calibration curve.

Another spectrophotometric method for PABA involves the formation of a charge-transfer complex. PABA, acting as an n-electron donor, can react with a π-acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a colored complex that can be quantified. researchgate.net

4-fluorobenzaldehyde can be determined by UV spectrophotometry, as the aldehyde group conjugated with the aromatic ring results in a characteristic UV absorption spectrum.

Advanced Characterization in Solution Phase

The definitive structural elucidation of "this compound" in the solution phase is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the fluorobenzyl and benzoic acid rings, a signal for the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, and a signal for the amine (-NH-) proton. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the rings. For a closely related compound, 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid, which has an imine (C=N) bond instead of the secondary amine, the aromatic protons appear in the range of δ 6.6-8.1 ppm in MeOD. nih.gov The methylene protons in the target compound would likely appear as a singlet or a doublet (if coupled to the NH proton) in the region of δ 4.0-5.0 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, and the methylene carbon. The chemical shifts of these signals are indicative of their electronic environment.

Further structural confirmation can be obtained from two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which establish connectivity between protons and between protons and carbons, respectively. Mass spectrometry would be used to confirm the molecular weight of the compound. For the related imine, the molecular ion peak [M]⁺ was observed at m/z 243. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-Aminobenzoic acid (p-Aminobenzoic acid, PABA)
4-Fluorobenzaldehyde
Acetonitrile
Methanol
Toluene
Acetone
Ammonia
Acetic Acid
Ethyl Acetate
Hexane
N-(1-naphthyl)ethylenediamine
1-naphthylamine-7-sulphonic acid
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

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Applications and Advanced Materials Science Potential of 4 4 Fluorobenzyl Amino Benzoic Acid and Derivatives

Coordination Chemistry and Metal Complex Formation with Analogous Ligands

The field of coordination chemistry extensively explores the use of organic ligands to construct metal complexes with tailored structures and functionalities. Ligands analogous to 4-[(4-Fluorobenzyl)amino]benzoic acid, particularly those containing aminobenzoic acid and Schiff base moieties, have demonstrated significant potential in forming stable and diverse metal-organic frameworks (MOFs) and coordination polymers.

The presence of both a nitrogen donor atom (from the amino group) and oxygen donor atoms (from the carboxylate group) allows these ligands to act as versatile chelating or bridging agents for a wide range of metal ions. Research has shown that aminobenzoic acids and their derivatives can form complexes with transition metals, lanthanides, and main group elements.

A notable area of investigation is the use of these ligands in the synthesis of MOFs. For instance, 4-aminobenzoic acid has been employed as a linker in the construction of lead-based MOFs for water splitting applications and in zinc and cadmium MOFs for the molecular recognition of organic amines. mdpi.comnih.gov In a particularly innovative approach, an amine-functionalized titanium oxo cluster, Ti₆O₆(OCH₃)₆(AB)₆ (where AB is 4-aminobenzoate), has been generated in situ and used as a building block for the synthesis of a titanium-organic framework known as MOF-901. researchgate.net This demonstrates the utility of 4-aminobenzoate (B8803810) derivatives in creating robust and functional framework materials.

Schiff base derivatives of 4-aminobenzoic acid are also of great interest in coordination chemistry. The imine (-C=N-) nitrogen atom in Schiff bases provides an additional coordination site with a lone pair of electrons in an sp² hybridized orbital, enhancing their chelating ability. josai.ac.jp These Schiff base ligands have been used to synthesize a variety of metal complexes with interesting structural and electronic properties.

Table 1: Examples of Metal Complexes and MOFs with Ligands Analogous to this compound

Ligand/Precursor Metal Ion(s) Resulting Complex/Material Key Features/Applications
4-Aminobenzoic acid Lead(II) Lead-based MOF Water splitting applications. mdpi.com
4-Aminobenzoic acid Zinc(II), Cadmium(II) Zn-MOF-1, Cd-MOF-2 Molecular recognition of organic amines. nih.gov
4-Aminobenzoate (AB) Titanium(IV) Ti₆O₆(OCH₃)₆(AB)₆ cluster in MOF-901 In situ generation of amine-functionalized clusters for MOF synthesis. researchgate.net
Schiff base of 4-aminobenzoic acid and 3-formylindole Not specified in detail Metal complexes Potential for various catalytic and biological applications.
2-amino-4-chlorobenzoic acid Y(III), La(III), Pr(III), Sm(III), Gd(III), Dy(III), Tm(III), Lu(III) Ln(C₆H₃NH₂ClCOO)₃·H₂O Investigated for their thermal decomposition properties. researchgate.net

Exploration of Nonlinear Optical Properties in Related Push-Pull Systems

Molecules with a "push-pull" electronic structure, characterized by an electron-donating group (donor) and an electron-withdrawing group (acceptor) connected by a π-conjugated system, are of significant interest for their nonlinear optical (NLO) properties. These materials can interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, phases, or amplitudes. This behavior is crucial for applications in optoelectronics, including optical switching, frequency conversion, and data storage.

The molecular structure of this compound and its derivatives fits the archetypal push-pull design. The amino group acts as an electron donor, the benzoic acid moiety serves as an electron acceptor, and the phenyl rings constitute the π-conjugated bridge. The introduction of a fluorine atom on the benzyl (B1604629) group can further modulate the electronic properties of the molecule.

Research into analogous systems has demonstrated the potential of 4-aminobenzoic acid (PABA) derivatives in NLO applications. For example, Morpholin-4-ium p-aminobenzoate (MPABA), an organic salt derived from PABA, has been shown to exhibit a second-harmonic generation (SHG) efficiency approximately 11.45 times greater than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). Similarly, quinolinium 4-aminobenzoate (ABAQ) has also been investigated for its NLO properties. mdpi.com

The efficiency of NLO materials is often quantified by their molecular hyperpolarizabilities, specifically the first hyperpolarizability (β) for second-order effects and the second hyperpolarizability (γ) for third-order effects. Theoretical studies using Density Functional Theory (DFT) are often employed to predict these properties. For 3-aminosalicylic acid, a related aminobenzoic acid, the calculated first-order hyperpolarizability was found to be significant, suggesting its potential for NLO applications. researchgate.net

Table 2: Nonlinear Optical Properties of Selected Push-Pull Systems Based on Aminobenzoic Acid Derivatives

Compound NLO Property Investigated Key Findings
Morpholin-4-ium p-aminobenzoate (MPABA) Second-Harmonic Generation (SHG) SHG efficiency is 11.45 times that of KDP.
Quinolinium 4-aminobenzoate (ABAQ) Second-Harmonic Generation (SHG) Investigated as a promising NLO material. mdpi.com
3-Aminosalicylic acid First-order hyperpolarizability (β) DFT calculations suggest a significant NLO character. researchgate.net
(E)-4-(4-fluorobenzylideneamino)benzoic acid Potential NLO properties Synthesized as a push-pull organic molecule with potential for NLO applications. researchgate.net

Research into Corrosion Inhibition by Analogous Schiff Bases

The corrosion of metals, particularly mild steel, in acidic environments is a significant industrial problem. The use of organic corrosion inhibitors is a common and effective strategy to mitigate this issue. Schiff bases, especially those derived from aminobenzoic acids, have emerged as a promising class of corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.

The mechanism of corrosion inhibition by these Schiff bases involves the interaction of their heteroatoms (nitrogen and oxygen) and π-electrons with the vacant d-orbitals of the metal atoms on the surface. This leads to the formation of a stable, adsorbed film that isolates the metal from the corrosive medium. The adsorption process can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).

A Schiff base synthesized from 4-aminobenzoic acid and 3-formylindole, namely 3-formylindole-4-aminobenzoic acid (3FI4ABA), has been investigated as a corrosion inhibitor for mild steel in a 1.0 M HCl solution. nih.gov The study, which employed weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization, demonstrated that the inhibition efficiency increased with the concentration of the Schiff base. The adsorption of 3FI4ABA on the mild steel surface was found to follow the Langmuir adsorption isotherm, and it was classified as a mixed-type inhibitor. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are valuable tools for understanding the relationship between the molecular structure of an inhibitor and its efficiency. These calculations can provide insights into parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the electron-donating and accepting abilities of the molecule, respectively. researchgate.net

Table 3: Corrosion Inhibition Efficiency of a Schiff Base Analogous to this compound

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%) Method
3-Formylindole-4-aminobenzoic acid (3FI4ABA) Mild Steel 1.0 M HCl Up to 88.7% at 0.7 mM concentration Weight Loss Measurement nih.gov
2-((2-hydroxy-5-methoxybenzylidene)amino)pyridine (HMAP) Mild Steel 1.0 M HCl > 90.0% at 0.5 g/L Weight Loss Measurement google.com
3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO) Mild Steel HCl 96.9% at 0.5 mM and 303 K Weight Loss Measurement nih.gov

Integration into Novel Material Systems Research

The versatile chemical nature of this compound and its analogs makes them valuable building blocks for the creation of a wide array of novel material systems with specialized functions.

Polymers and Sensors: Derivatives of 4-aminobenzoic acid have been successfully used in the development of polymers for various applications, including electrochemical sensors. For example, poly(4-aminobenzoic acid) has been electropolymerized onto electrode surfaces to create sensitive and selective sensors for the detection of food dyes, such as sunset yellow FCF and tartrazine, and for the quantification of aromatic aldehydes like syringaldehyde (B56468) and vanillin, which are markers for the quality of cognac and brandy. mdpi.commdpi.com These polymer-based sensors benefit from the high surface area and conductivity of the polymer film, which enhances the electrochemical response to the target analytes.

Metal-Organic Frameworks (MOFs): As discussed in the coordination chemistry section, 4-aminobenzoic acid and its derivatives are key components in the synthesis of MOFs. These crystalline porous materials have applications in gas storage, separation, catalysis, and sensing. The functional amino group in these ligands can be further modified, allowing for the post-synthetic modification of MOFs to introduce new functionalities.

Liquid Crystals: The rigid, rod-like structure of molecules like this compound suggests their potential use in the field of liquid crystals. Bent-shaped liquid crystals have been synthesized using a 3-hydroxybenzoic acid central core, which is structurally related to 4-aminobenzoic acid. researchgate.net By carefully designing the molecular structure, it is possible to create materials that exhibit various liquid crystalline phases. Furthermore, liquid-crystal oral formulations have been explored to enhance the bioavailability of p-aminobenzoic acid. josai.ac.jp

Polyamides: Para-aminobenzoic acid has been used as a comonomer in the production of polyamides. The incorporation of this aromatic amino acid into the polymer backbone can enhance the thermal stability of the resulting material. High molecular weight, thermally resistant poly-p-aminobenzoic acid has been synthesized, demonstrating the potential of these derivatives in high-performance polymer applications. google.com

Q & A

Q. Basic Research Focus :

  • Key Reaction Parameters : Optimize molar ratios (e.g., 1.2 eq. KOH to 1.0 eq. 4-fluorobenzyl bromide), solvent selection (polar aprotic solvents like DMF), and temperature (room temperature to 80°C) to enhance yield and purity .
  • Purification : Use column chromatography or recrystallization to isolate the product, with HPLC (>98% purity) for quality control .

Q. Advanced Considerations :

  • Mechanistic Insights : Monitor intermediates via 19F^{19}\text{F} NMR (e.g., δ = -113.09 ppm for fluorine environments) to confirm substitution efficiency .
  • Side Reactions : Address potential over-alkylation by controlling reaction time and stoichiometry.

What analytical techniques are critical for confirming the structure of this compound?

Q. Basic Techniques :

  • Spectroscopy :
    • 1H^{1}\text{H}/19F^{19}\text{F} NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and fluorine coupling patterns .
    • HRMS : Validate molecular weight (e.g., [M+^+] at m/z 246.0687) .
  • Melting Point : Compare observed mp (e.g., 182–184°C for analogs) with literature .

Q. Advanced Methods :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21_1/c space group, a = 14.7698 Å) for absolute configuration validation .

How can computational docking predict the enzyme inhibitory potential of this compound?

Q. Advanced Research Focus :

  • Glide Docking : Use OPLS-AA force fields for rigid receptor-flexible ligand simulations to predict binding poses (<1 Å RMSD accuracy in 50% of cases) .
  • Target Selection : Prioritize enzymes like dihydropteroate synthase (analogous to sulfonamide targets) or carbonic anhydrase, leveraging structural homology with 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid .

Validation : Cross-check docking results with in vitro assays (e.g., IC50_{50} measurements) to resolve false positives .

How should researchers address contradictions in reported biological activity data?

Q. Methodological Approach :

  • Purity Verification : Confirm compound integrity via HPLC and elemental analysis to rule out degradation .
  • Assay Conditions : Standardize buffer pH, temperature, and cofactor concentrations (e.g., folate levels for dihydropteroate synthase assays) .
  • Structural Analogues : Compare activity with derivatives like 4-aminobenzoic acid to isolate functional group contributions .

Case Study : Discrepancies in antimicrobial activity may arise from strain-specific efflux pumps; use isogenic bacterial mutants to validate target engagement .

What strategies enhance the stability of this compound in biological assays?

Q. Basic Strategies :

  • pH Control : Maintain neutral pH to prevent deprotonation of the carboxylic acid group, which affects solubility and reactivity .
  • Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the fluorobenzyl moiety .

Q. Advanced Modifications :

  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl esters) to improve membrane permeability, with enzymatic cleavage sites tailored to target tissues .

How can researchers elucidate the metabolic fate of this compound in vitro?

Q. Methodology :

  • LC-MS/MS Profiling : Use hepatocyte microsomes to identify phase I metabolites (e.g., hydroxylation at the benzyl group) and phase II conjugates (glucuronidation) .
  • Isotopic Labeling : Incorporate 13C^{13}\text{C} or 19F^{19}\text{F} labels to track metabolic pathways via NMR or MS .

Data Interpretation : Compare metabolic stability with 4-fluoro-3-nitrobenzoic acid to assess fluorine’s electronic effects on oxidation rates .

What synthetic routes enable functionalization of the benzylamino group for SAR studies?

Q. Basic Functionalization :

  • Acylation : React with acyl chlorides to introduce amide groups, preserving the benzoic acid core .
  • Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the benzyl ring .

Q. Advanced Applications :

  • Click Chemistry : Incorporate azide-alkyne cycloaddition for bioconjugation (e.g., fluorescent tags for cellular uptake studies) .

How does the fluorine substituent influence the compound’s physicochemical properties?

Q. Key Effects :

  • Lipophilicity : The 4-fluorobenzyl group increases logP vs. non-fluorinated analogs, enhancing membrane permeability (calculated via ChemAxon) .
  • Electron Withdrawal : Fluorine’s -I effect stabilizes the benzylamino group, reducing susceptibility to oxidative degradation .

Experimental Validation : Compare 19F^{19}\text{F} NMR chemical shifts with 4-fluorobenzoic acid (-113.09 ppm) to assess electronic environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.